methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate
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Overview
Description
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a cyclohexyl group, which is further substituted with a pyridin-2-yloxy group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the cyclohexyl intermediate. One common method involves the reaction of cyclohexanol with pyridine-2-ol in the presence of a suitable catalyst to form the pyridin-2-yloxycyclohexane. This intermediate is then reacted with methyl 2-aminobenzoate under carbamoylation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The pyridin-2-yloxy group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate: Unique due to its specific substitution pattern and potential biological activity.
Methyl 2-{[(1r,4r)-4-(pyridin-3-yloxy)cyclohexyl]carbamoyl}benzoate: Similar structure but with a different position of the pyridine ring, leading to different biological properties.
Methyl 2-{[(1r,4r)-4-(pyridin-4-yloxy)cyclohexyl]carbamoyl}benzoate: Another isomer with distinct chemical and biological characteristics.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can result in unique interactions with biological targets and distinct chemical reactivity compared to its isomers.
Properties
IUPAC Name |
methyl 2-[(4-pyridin-2-yloxycyclohexyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-20(24)17-7-3-2-6-16(17)19(23)22-14-9-11-15(12-10-14)26-18-8-4-5-13-21-18/h2-8,13-15H,9-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUITWJDIDHSSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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